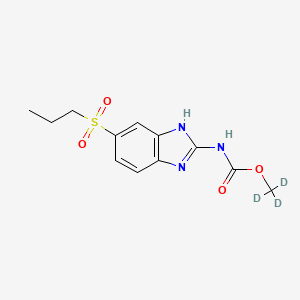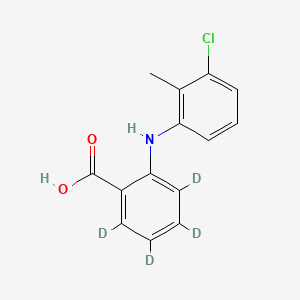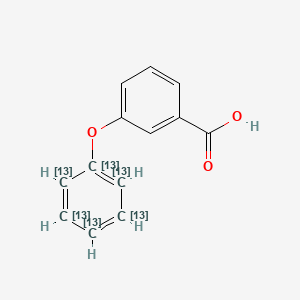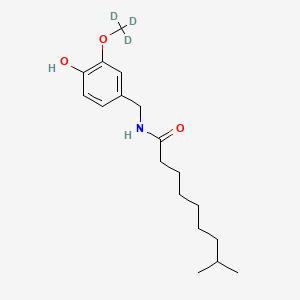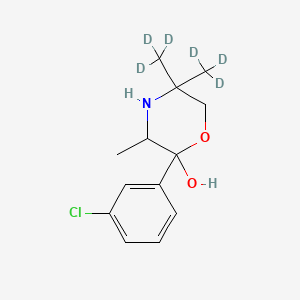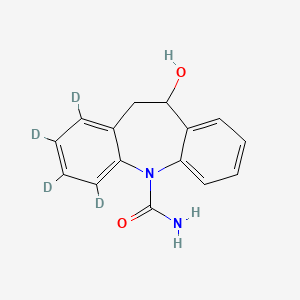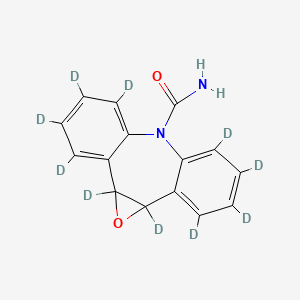
Benomyl-d4(benzimidazole-4,5,6,7-d4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is an isotopically labeled derivative of benomyl, a well-known fungicide. This compound is primarily used in scientific research to study the behavior and metabolism of benomyl in various environments. The isotopic labeling with deuterium atoms at positions 4, 5, 6, and 7 of the benzimidazole ring allows for precise tracking and analysis using techniques such as mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benomyl-d4 (benzimidazole-4,5,6,7-d4) typically involves the introduction of deuterium atoms into the benzimidazole ring. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated starting materials in the synthesis process.
Industrial Production Methods: Industrial production of Benomyl-d4 (benzimidazole-4,5,6,7-d4) involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of specialized equipment to handle deuterated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while substitution reactions can produce various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and breakdown of benomyl in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benomyl.
Industry: Applied in environmental studies to monitor the fate of benomyl in agricultural settings.
Mécanisme D'action
The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It acts as a fungicide by inhibiting the polymerization of microtubules, which are essential for cell division. This disruption of microtubule formation leads to the inhibition of fungal growth and reproduction. The deuterium labeling allows for detailed studies of the compound’s interaction with its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Benomyl: The non-labeled parent compound.
Carbendazim: Another benzimidazole fungicide with similar properties.
Thiophanate-methyl: A related fungicide that also acts on microtubules.
Uniqueness: Benomyl-d4 (benzimidazole-4,5,6,7-d4) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable for research applications where understanding the detailed behavior and metabolism of benomyl is crucial.
Propriétés
Numéro CAS |
1398065-98-9 |
|---|---|
Formule moléculaire |
C14H14D4N4O3 |
Poids moléculaire |
294.35 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
17804-35-2 (unlabelled) |
Synonymes |
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate |
Étiquette |
Imidazol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


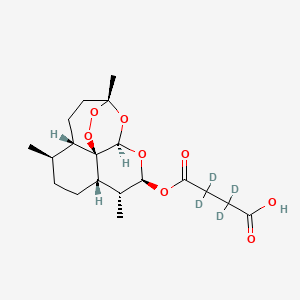
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
